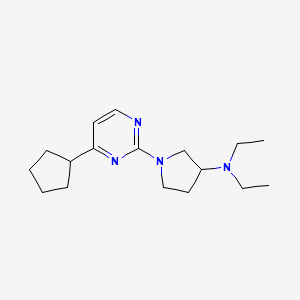

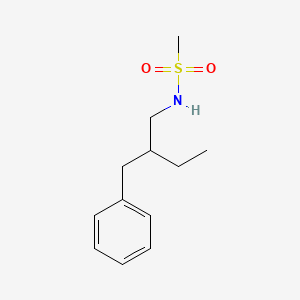

![molecular formula C11H10N4S B5491387 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4H-1,2,4-triazole . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-Methyl-4H-1,2,4-triazole-3-thiol have been synthesized through multi-step chemical modifications . The process typically involves the conversion of a starting compound into an intermediate, which is then cyclized to produce the triazole derivative .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-Methyl-4H-1,2,4-triazole-3-thiol has been analyzed using techniques such as NMR and MS analysis . These techniques provide information about the molecular structure and the nature of chemical bonds within the molecule .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of 4-Methyl-4H-1,2,4-triazole is 83.0919 .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to cytotoxic activities

Biochemical Pathways

Related compounds have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Compounds with similar structures have shown cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.

実験室実験の利点と制限

One of the main advantages of using 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile as a derivatizing agent is its high yield and purity. It is also a relatively inexpensive compound, making it a cost-effective option for scientific research. However, one limitation of this compound is that it is not suitable for the analysis of compounds that contain labile functional groups such as hydroxyl or carboxyl groups. In addition, the reaction between this compound and the compound being analyzed can be slow, which may limit its use in time-sensitive experiments.

将来の方向性

There are several future directions for the use of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile in scientific research. One potential application is in the analysis of complex mixtures such as environmental samples or biological fluids. This compound has been shown to be effective in the analysis of fatty acids and glycerolipids, and further research could explore its use in the analysis of other complex mixtures. Another potential direction is the development of new derivatizing agents that are more efficient and effective than this compound. Research could focus on identifying new compounds that can be used to modify a wider range of compounds and that have faster reaction times.

合成法

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile can be synthesized through a reaction between 4-cyanobenzyl chloride and 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography. The yield of this reaction is typically high, and the purity of the product is also high.

科学的研究の応用

4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is commonly used in gas chromatography-mass spectrometry (GC-MS) analysis. It is used as a derivatizing agent to modify various compounds, such as amino acids, peptides, and steroids, to make them more volatile and stable for analysis. This compound is also used in the analysis of fatty acids and glycerolipids. It has been shown to be an effective derivatizing agent for the analysis of polar and non-polar compounds.

Safety and Hazards

特性

IUPAC Name |

4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-8-13-11(15-14-8)16-7-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTFSWQQEXEZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chloro-2-methylphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5491312.png)

![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)

![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)

![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)

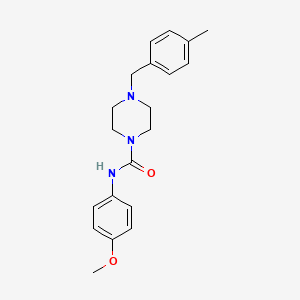

![N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B5491357.png)

![N-[2-(benzyloxy)ethyl]-2-biphenylcarboxamide](/img/structure/B5491366.png)

![ethyl 2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491367.png)

![N-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5491373.png)